molecular formula C10H8N2O2 B1288082 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS No. 876316-27-7

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Cat. No. B1288082
CAS RN: 876316-27-7
M. Wt: 188.18 g/mol
InChI Key: AEMXYVCSLPLJOW-UHFFFAOYSA-N
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Description

“4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-oxadiazoles . It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . This compound has been used in various research studies, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” involves several steps. One of the methods involves the treatment of 4-methoxybenzamide with N,N-dimethylacetamide dimethyl acetal at 120 °C under N2 . Another method involves the treatment of semicarbazide with aliphatic or aromatic aldehydes followed by I2-mediated oxidation .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” can be represented by the SMILES string Cc1noc(n1)-c2ccccc2C=O . The InChI representation of the molecule is 1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” include a molecular weight of 188.18 g/mol . It is a solid compound . The exact mass and monoisotopic mass of the compound are 149.0355896 g/mol .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole motif, which is part of the 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde structure, is an essential motif in drug discovery. It is incorporated in many experimental, investigational, and marketed drugs . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new pharmaceuticals .

Synthesis of Bioactive Compounds

The 1,2,4-oxadiazole motif can be converted from different types of organic compounds at ambient temperature. This conversion process can be used for the preparation of pharmaceutically important molecules . Therefore, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could be used in the synthesis of bioactive compounds .

Antibacterial Activity

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new antibacterial agents .

Antifungal Activity

1,2,4-oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new antifungal agents .

Nematocidal Activity

1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new nematocidal agents .

Antitumor Activity

1,3,4-oxadiazole derivatives have shown antitumor activity . Although 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a 1,2,4-oxadiazole derivative, it might also have potential antitumor activity .

Future Directions

The future directions for the study of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” could involve further exploration of its potential as an anti-infective agent . Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic strategies for its production .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXYVCSLPLJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594608
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876316-27-7
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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